molecular formula C19H23BrN2O3S B4889216 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide

Cat. No.: B4889216
M. Wt: 439.4 g/mol
InChI Key: OTYAHJDJTDGBAK-UHFFFAOYSA-N
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Description

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide is an organic compound with a complex structure that includes a bromine atom, a sulfonyl group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide typically involves multiple steps. One common method starts with the bromination of 4-methylphenylamine to introduce the bromine atom. This is followed by sulfonylation to attach the sulfonyl group. The final step involves the acylation of the anilino group with butan-2-ylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This can be employed to remove certain groups or reduce the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong bonds with proteins, potentially inhibiting their function. The bromine atom may also play a role in the compound’s reactivity, influencing its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-4-15(3)21-19(23)13-22(17-9-7-16(20)8-10-17)26(24,25)18-11-5-14(2)6-12-18/h5-12,15H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYAHJDJTDGBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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